N-(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine trihydrochloride
Overview
Description
N-(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine trihydrochloride is a useful research compound. Its molecular formula is C17H22Cl3N5OS and its molecular weight is 450.8 g/mol. The purity is usually 95%.
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Biological Activity
N-(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine trihydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its role as a modulator of biological pathways and its implications in therapeutic applications.
- Molecular Formula : C17H22Cl3N5OS
- Molecular Weight : 416.54 g/mol
- CAS Number : 1172637-87-4
- Solubility : Slightly soluble in DMSO (< 1 mg/mL) .
This compound functions primarily as a gamma-secretase modulator , which is significant in the context of Alzheimer's disease research. Gamma-secretase is an enzyme complex involved in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta peptides that aggregate to form plaques associated with neurodegeneration .
Anticancer Properties
Research indicates that thiazolidine derivatives exhibit anticancer activity by affecting cell viability and proliferation. For instance, compounds similar to N-(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine have shown effectiveness against various cancer cell lines:
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
9b | MDA-MB-231 | 10.5 |
9e | HCT116 | 8.2 |
9g | HT29 | 12.0 |
10e | MCF7 | 9.3 |
These findings suggest that the compound could be further explored for its potential as an anticancer agent .
Anticoagulant Activity
The compound has also been studied for its anticoagulant properties, particularly as a direct inhibitor of factor Xa (FXa). FXa plays a crucial role in the coagulation cascade, and its inhibition can lead to therapeutic benefits in conditions such as thrombosis:
Compound ID | IC50 (μM) | Efficacy |
---|---|---|
73b | 0.85 | High |
75b | 0.45 | Very High |
These results demonstrate that derivatives of this compound can exhibit potent anticoagulant effects, making them candidates for further development in anticoagulation therapy .
Case Studies
- Study on Antitumor Activity : A study evaluated the cytotoxic effects of thiazolidine derivatives on glioblastoma multiforme cells. The results indicated that specific modifications to the thiazolidine structure enhanced antitumor activity significantly compared to unmodified compounds .
- Anticoagulant Research : In a comparative study on non-basic compounds as FXa inhibitors, the compound exhibited sub-micromolar activity against FXa, indicating its potential utility in developing new anticoagulants .
Properties
IUPAC Name |
N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;trihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS.3ClH/c1-11-9-22(10-19-11)14-4-3-12(7-15(14)23-2)20-17-21-13-5-6-18-8-16(13)24-17;;;/h3-4,7,9-10,18H,5-6,8H2,1-2H3,(H,20,21);3*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDSKJPANNUZER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(S3)CNCC4)OC.Cl.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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